An In-depth Technical Guide: 2-Cyanobutanoyl Chloride
An In-depth Technical Guide: 2-Cyanobutanoyl Chloride
This guide provides a comprehensive technical overview of 2-cyanobutanoyl chloride (C₅H₆ClNO), a bifunctional reagent of significant interest in synthetic organic chemistry. We will delve into its core chemical properties, reactivity, synthesis, and handling protocols, offering insights grounded in established chemical principles for researchers, scientists, and professionals in drug development.
Core Physicochemical and Structural Properties
2-Cyanobutanoyl chloride is a derivative of butanoic acid featuring a nitrile group (C≡N) at the alpha-position and a highly reactive acyl chloride (-COCl) functional group. This unique arrangement makes it a valuable building block for introducing cyano-substituted butyryl moieties into a molecular framework.
The presence of both the electron-withdrawing cyano group and the chlorine atom on the carbonyl carbon significantly enhances the electrophilicity of the carbonyl carbon, making it exceptionally susceptible to nucleophilic attack.[1][2][3]
Table 1: Physicochemical Properties of 2-Cyanobutanoyl Chloride
| Property | Value | Source(s) |
| CAS Number | 57244-09-4 | [4] |
| Molecular Formula | C₅H₆ClNO | [4] |
| Molecular Weight | 131.56 g/mol | [4] |
| Canonical SMILES | CCC(C#N)C(=O)Cl | [4] |
| InChI Key | RXHNYRHMNGAKEN-UHFFFAOYSA-N | [4] |
| Appearance | Typically a colorless to yellow liquid | [5] |
| Hydrogen Bond Acceptor Count | 2 | [4] |
| Rotatable Bond Count | 2 | [4] |
Spectroscopic Characterization Profile
Accurate characterization of 2-cyanobutanoyl chloride is crucial for confirming its identity and purity. The following spectroscopic signatures are expected based on its functional groups.
Infrared (IR) Spectroscopy: The IR spectrum provides clear indicators for the two key functional groups.
-
Acyl Chloride (C=O Stretch): A strong, sharp absorption band is expected at a high frequency, typically around 1800-1810 cm⁻¹ .[6] This high wavenumber is characteristic of acyl chlorides and is due to the strong electron-withdrawing effect of the chlorine atom, which shortens and strengthens the C=O bond.[6]
-
Nitrile (C≡N Stretch): A distinct, sharp absorption of medium intensity will appear in the range of 2240-2260 cm⁻¹ .[7][8][9][10] This region has few other interfering absorptions, making it a highly diagnostic peak for the nitrile group.[8][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Protons on the carbon adjacent (alpha) to the acyl chloride and nitrile group will be significantly deshielded and are expected to resonate in the ~2.5-4.0 ppm region. The ethyl group protons would appear further upfield.
-
¹³C NMR: The spectrum will show characteristic signals for both the carbonyl and nitrile carbons.
Mass Spectrometry: In mass spectrometry, acyl chlorides often show a prominent peak corresponding to the formation of the acylium ion (R-C≡O⁺) following the loss of the chlorine atom.
Chemical Reactivity and Mechanistic Pathways
The reactivity of 2-cyanobutanoyl chloride is dominated by the electrophilic nature of the acyl chloride group. It readily undergoes nucleophilic acyl substitution reactions with a wide range of nucleophiles.[1][2][12]
Causality of Reactivity: The carbon atom of the acyl chloride is bonded to two highly electronegative atoms (oxygen and chlorine), which strongly withdraw electron density.[2][3] This creates a significant partial positive charge on the carbonyl carbon, making it an excellent electrophile and highly susceptible to attack by nucleophiles.[1][2][3]
The general mechanism for these reactions is a nucleophilic addition-elimination process.[1][2][13]
-
Addition: The nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate.[2][14]
-
Elimination: The tetrahedral intermediate collapses, reforming the C=O double bond and expelling the chloride ion, which is an excellent leaving group.[2][14]
Key Reactions:
-
Hydrolysis: Reacts vigorously with water to form 2-cyanobutanoic acid and corrosive hydrogen chloride (HCl) gas.[12] This high moisture sensitivity necessitates handling under anhydrous (dry) conditions.
-
Alcoholysis: Reacts with alcohols to form esters. A non-nucleophilic base like pyridine is often added to neutralize the HCl byproduct.[12]
-
Aminolysis: Reacts with ammonia, primary amines, and secondary amines to yield primary, secondary, and tertiary amides, respectively.[12] Two equivalents of the amine are typically used; one acts as the nucleophile and the second neutralizes the generated HCl.
Synthesis and Purification Protocol
2-Cyanobutanoyl chloride is typically synthesized from its corresponding carboxylic acid, 2-cyanobutanoic acid. The conversion is achieved using a standard chlorinating agent.
Choice of Reagent: While several reagents can effect this transformation (e.g., PCl₅, SOCl₂), oxalyl chloride ((COCl)₂) is often preferred in laboratory settings.
-
Expertise-Driven Rationale: Oxalyl chloride is highly effective and its byproducts (CO₂, CO, HCl) are all gaseous. This simplifies the workup and purification process, as the byproducts can be easily removed under vacuum, leading to a cleaner reaction profile compared to thionyl chloride, which can sometimes lead to side products. A catalytic amount of N,N-dimethylformamide (DMF) is typically used to facilitate the reaction.
Standard Laboratory Synthesis Protocol
Objective: To synthesize 2-cyanobutanoyl chloride from 2-cyanobutanoic acid.
Materials:
-
Oxalyl chloride (1.2 - 1.5 eq)[17]
-
Anhydrous Dichloromethane (DCM) or another inert solvent
-
N,N-Dimethylformamide (DMF) (catalytic, ~1 drop)[17]
-
Nitrogen or Argon gas supply
-
Standard glassware (round-bottom flask, condenser, dropping funnel), all flame- or oven-dried.
Procedure:
-
Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen/argon inlet.
-
Reagent Preparation: In the flask, dissolve 2-cyanobutanoic acid (1.0 eq) in anhydrous DCM under an inert atmosphere.
-
Catalyst Addition: Add a single drop of DMF to the stirred solution.
-
Chlorination: Slowly add oxalyl chloride (1.2 eq) to the solution at room temperature. Vigorous gas evolution (CO₂, CO, HCl) will be observed.
-
Reaction: Stir the reaction mixture at room temperature until the gas evolution ceases (typically 1-2 hours).[17] The progress can be monitored by the disappearance of the starting material (TLC) or cessation of off-gassing.
-
Purification: Once the reaction is complete, carefully remove the solvent and any excess oxalyl chloride in vacuo (under reduced pressure). The resulting crude 2-cyanobutanoyl chloride is often used directly in the next step due to its reactivity. If higher purity is required, it can be distilled under reduced pressure.
Applications in Organic Synthesis
2-Cyanobutanoyl chloride is not an end-product but a valuable intermediate. Its bifunctional nature allows for the construction of more complex molecules. It is primarily used in the synthesis of:
-
Pharmaceutical Intermediates: It serves as a key building block for creating complex heterocyclic structures and molecules with potential biological activity. For instance, related α-cyano acyl chlorides are used in the synthesis of kinase inhibitors for cancer therapy.[18]
-
Agrochemicals: The cyano and carbonyl functionalities can be elaborated to produce various pesticides and herbicides.
-
Fine Chemicals and Materials Science: Used in the synthesis of dyes and specialty polymers where its specific functional groups are required.[5]
Safety, Handling, and Storage
Trustworthiness through Self-Validation: The hazardous nature of this compound dictates a strict, self-validating handling protocol. Assume it is corrosive, toxic, and moisture-sensitive at all times.
Hazard Profile:
-
Corrosive: Causes severe skin burns and serious eye damage.[19] Contact with moisture produces HCl.
-
Toxicity: Harmful or toxic if swallowed, inhaled, or in contact with skin.[19][20]
-
Reactivity: Reacts violently with water and other nucleophiles like alcohols and strong bases.
Handling Protocol:
-
Always handle 2-cyanobutanoyl chloride inside a certified chemical fume hood.[20]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles/face shield.[19][20][21]
-
Use only flame-dried glassware and operate under an inert atmosphere (nitrogen or argon) to prevent hydrolysis.
-
Keep away from heat, sparks, and open flames.[20]
Storage:
-
Store in a tightly sealed container under an inert atmosphere.[19][20]
-
Keep in a cool, dry, and well-ventilated area designated for corrosive materials.[20]
-
Store away from incompatible materials such as water, alcohols, strong bases, and oxidizing agents.[20]
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SYNTHESIS AND PROPERTIES OF SOME CYANURIC CHLORIDE DERIVATIVES. DTIC. [Link]
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Synthesis of 2-cyanobenzoyl chloride. PrepChem.com. [Link]
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